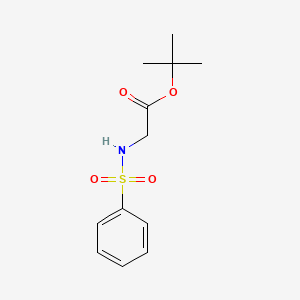
1,3-Bis(4-boronophenyl)urea, bispinacol ester
Overview
Description
Molecular Structure Analysis
The molecular weight of 1,3-Bis(4-boronophenyl)urea, bispinacol ester is 464.18 . The IUPAC name is N,N’-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea . The InChI code is 1S/C25H34B2N2O5/c1-22(2)23(3,4)32-26(31-22)17-9-13-19(14-10-17)28-21(30)29-20-15-11-18(12-16-20)27-33-24(5,6)25(7,8)34-27/h9-16H,1-8H3,(H2,28,29,30) .Physical and Chemical Properties Analysis
This compound has a high boiling point and low solubility in water. The molecular weight is 464.18 .Scientific Research Applications
Organometallic Synthesis and Lewis Acidity
Organometallic compounds featuring boron, such as those described by Britovsek et al. (2005), play a crucial role in the synthesis of complex molecules. The study on pentafluorophenyl esters of bis(pentafluorophenyl)borinic and pentafluorophenylboronic acids reveals insights into the Lewis acidity of boron compounds, highlighting their potential in catalysis and material science Britovsek, Ugolotti, & White, 2005.
Supramolecular Chemistry
In supramolecular chemistry, the hydrogen bonding capabilities of urea derivatives enable the formation of complex structures. For instance, the interaction of ureas with various anions, as studied by Boiocchi et al. (2004), provides a foundation for designing molecular sensors and recognition systems. This research underscores the significance of urea derivatives in constructing highly selective and stable complexes Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004.
Materials Science and Catalysis
Boronate ureas, as explored by So et al. (2012), offer a novel approach for the activation of carboxylates in nucleophilic ring-opening reactions. This catalytic activity paves the way for the synthesis of valuable compounds with applications in bioactive target synthesis. The study exemplifies the utility of boronate ureas in organic synthesis and materials science So, Auvil, Garza, & Mattson, 2012.
Nonlinear Optical Properties
The nonlinear optical properties of bis-chalcone derivatives, as reported by Shettigar et al. (2006), demonstrate the potential of urea and boronic ester derivatives in the development of optical limiting materials. These findings contribute to the advancement of photonic and optoelectronic technologies, showcasing the relevance of such compounds in creating materials with enhanced optical functionalities Shettigar, Chandrasekharan, Umesh, Sarojini, & Narayana, 2006.
Properties
IUPAC Name |
1,3-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34B2N2O5/c1-22(2)23(3,4)32-26(31-22)17-9-13-19(14-10-17)28-21(30)29-20-15-11-18(12-16-20)27-33-24(5,6)25(7,8)34-27/h9-16H,1-8H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMSEEZRDRFBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34B2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674395 | |
| Record name | N,N'-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-72-6 | |
| Record name | N,N'-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne](/img/structure/B1522210.png)
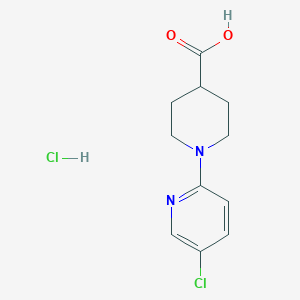
![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/structure/B1522212.png)
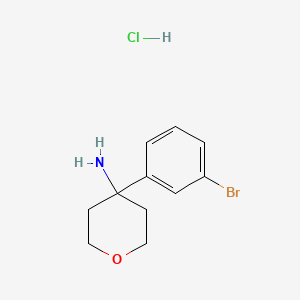
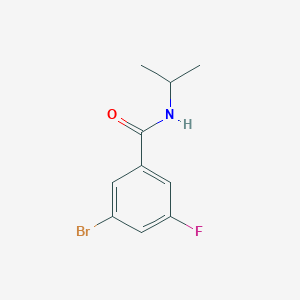

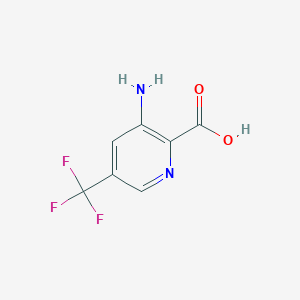
![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)

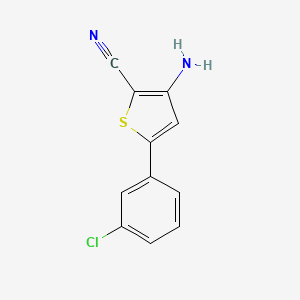
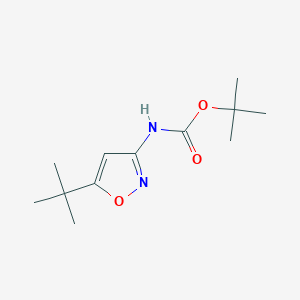
![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)
